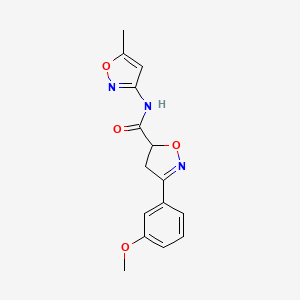

![molecular formula C16H11FN4S B5585287 6-{[(4-fluoro-1-naphthyl)methyl]thio}-9H-purine](/img/structure/B5585287.png)

6-{[(4-fluoro-1-naphthyl)methyl]thio}-9H-purine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 6-{[(4-fluoro-1-naphthyl)methyl]thio}-9H-purine often involves multiple steps, starting from purine bases or their halogenated derivatives. One method described involves the preparation of 9-substituted 6-methylamino-9H-purines through various precursors and transformations, including alkylation, methylation, and hydrolysis processes (Kelley & McLean, 1986). Such methods could be adapted to synthesize the compound , by incorporating the specific fluoro-naphthylmethylthio group at the appropriate step.

Molecular Structure Analysis

The molecular structure of purine derivatives, including those similar to the compound of interest, has been analyzed through various techniques, such as X-ray crystallography. These studies reveal the planar nature of the purine base and its ability to form complex hydrogen bonding patterns, akin to those observed in DNA and RNA. For instance, crystal structure analysis of related purine complexes has provided insights into their potential interactions and the effects of substitutions on these interactions (Sobell, 1966).

Chemical Reactions and Properties

Chemical reactions of purine derivatives can vary significantly depending on the substituents attached to the purine nucleus. For example, nucleophilic substitutions, electrophilic additions, and various ring transformations are common. Specifically, the reactivity of the thioether group in the compound of interest would be influenced by the electron-withdrawing fluoro group, potentially affecting its susceptibility to oxidation and other reactions. Studies have detailed reactions such as metalation and fluorination of methylpurines, providing a foundation for understanding the chemical behavior of more complex purines (Hassan et al., 2009).

Physical Properties Analysis

The physical properties of purine derivatives can be influenced by their molecular structure and functional groups. These properties include solubility, melting points, and crystal structure, which are crucial for their application in various fields. For example, the introduction of fluorine atoms has been shown to significantly affect these properties by altering the compound's polarity and hydrogen bonding capability.

Chemical Properties Analysis

The chemical properties of 6-{[(4-fluoro-1-naphthyl)methyl]thio}-9H-purine would include its acidity/basicity, reactivity towards nucleophiles and electrophiles, and its potential for forming hydrogen bonds with biological macromolecules. The presence of a thioether link and a fluorinated aromatic ring would uniquely position this compound for interactions with enzymes and receptors, potentially leading to biological activity. The synthesis and study of related purine derivatives have laid the groundwork for understanding these interactions (Qu et al., 2009).

Propriétés

IUPAC Name |

6-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4S/c17-13-6-5-10(11-3-1-2-4-12(11)13)7-22-16-14-15(19-8-18-14)20-9-21-16/h1-6,8-9H,7H2,(H,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAZCJXZHNNUAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5585230.png)

![2,3-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5585235.png)

![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5585241.png)

![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5585245.png)

![N,6-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5585256.png)

![N-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5585260.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5585262.png)

![N-(2,6-difluorophenyl)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5585274.png)

![5-(2-chloro-6-fluorobenzylidene)-3-[(2-chloro-6-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5585291.png)

![3,3'-[1,3-phenylenebis(oxy)]dipyridine](/img/structure/B5585308.png)

![(3R*,4S*)-3,4-dimethyl-1-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperidin-4-ol](/img/structure/B5585316.png)